Superior Lipophilicity for Non-Aqueous Phase Transfer and Partitioning
Undeca-1,3-diene (C11) exhibits a computed XLogP3-AA value of 5.2, representing a 26.8% increase in lipophilicity compared to Nona-1,3-diene (C9), which has an XLogP3-AA of 4.1 [1][2]. This quantitative difference is critical for applications where the compound's distribution between an aqueous and an organic phase dictates reaction yield or material property.
+1.1 log units vs. C9 diene
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 5.2 (XLogP3-AA) |
| Comparator Or Baseline | Nona-1,3-diene (C9) - 4.1 (XLogP3-AA) |
| Quantified Difference | +1.1 log units (~12.6x increase in partition coefficient) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem) |
Why This Matters
This 1.1 log unit difference translates to a theoretical >12-fold increase in preference for an organic phase, making Undeca-1,3-diene the necessary choice for optimizing yields in biphasic syntheses or for designing polymers with specific hydrophobic domains.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 54074249, Undeca-1,3-diene. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 41971, Npc232882. View Source
